molecular formula C13H11BrN2O2S B3011338 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1396848-60-4

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No. B3011338
CAS RN: 1396848-60-4
M. Wt: 339.21
InChI Key: MTDFGSADGBKULB-UHFFFAOYSA-N
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Description

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized and studied extensively, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to 2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide have been synthesized and characterized, providing insights into their molecular structures and interactions. For instance, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives offer a comprehensive understanding of the molecular interactions stabilizing these compounds, including hydrogen bonds and π-interactions (Saeed et al., 2020). Such studies are foundational for understanding the chemical and physical properties of these compounds, paving the way for their potential applications in various fields.

Antimicrobial and Antitumor Applications

Research has also explored the potential biological activities of compounds related to this compound. For example, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing marked cytotoxicity (Palkar et al., 2017). Furthermore, some newly synthesized compounds, such as fused and binary 1,3,4‐thiadiazoles, have been evaluated as antitumor and antioxidant agents (Hamama et al., 2013), highlighting the potential of these compounds for therapeutic applications.

Methodological Advances in Synthesis

The research has also contributed to methodological advances in the synthesis of related compounds. For instance, microwave-promoted synthesis techniques have been developed for the efficient and rapid synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the advantages of microwave irradiation in organic synthesis (Saeed, 2009).

Future Directions

The future directions for research on “2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their inhibitory activity towards PARP-1 and their potential use in cancer treatment . Additionally, more research could be conducted to fully understand the synthesis process and the physical and chemical properties of these compounds.

properties

IUPAC Name

2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDFGSADGBKULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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